Cas no 866211-50-9 (4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one)

4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one structure
866211-50-9 structure
Nom du produit:4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one
Numéro CAS:866211-50-9
Le MF:C10H10FNO
Mégawatts:179.190906047821
MDL:MFCD13192268
CID:1119632

4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Propriétés chimiques et physiques

Nom et identifiant

    • 4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one
    • 4-fluoro-3,3-dimethyl-1H-indol-2-one
    • 4-Fluoro-1,3-dihydro-3,3-dimethyl-2H-indol-2-one (ACI)
    • 4-Fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
    • MDL: MFCD13192268
    • Piscine à noyau: 1S/C10H10FNO/c1-10(2)8-6(11)4-3-5-7(8)12-9(10)13/h3-5H,1-2H3,(H,12,13)
    • La clé Inchi: TZNVQQZZBGDKSK-UHFFFAOYSA-N
    • Sourire: O=C1C(C)(C)C2C(=CC=CC=2F)N1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 0

4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM239781-1g
4-Fluoro-3,3-dimethylindolin-2-one
866211-50-9 95%+
1g
$*** 2023-05-29
Chemenu
CM239781-1g
4-Fluoro-3,3-dimethylindolin-2-one
866211-50-9 95%+
1g
$809 2021-08-04
A2B Chem LLC
AC18835-100mg
4-Fluoro-3,3-dimethylindolin-2-one
866211-50-9 95%
100mg
$208.00 2024-04-19
1PlusChem
1P004PGZ-1g
2H-Indol-2-one, 4-fluoro-1,3-dihydro-3,3-dimethyl-
866211-50-9 95%
1g
$1837.00 2025-02-21
eNovation Chemicals LLC
Y1247846-100mg
2H-Indol-2-one, 4-fluoro-1,3-dihydro-3,3-dimethyl-
866211-50-9 95%
100mg
$375 2024-06-07
eNovation Chemicals LLC
Y1247846-1g
2H-Indol-2-one, 4-fluoro-1,3-dihydro-3,3-dimethyl-
866211-50-9 95%
1g
$2605 2025-03-01
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01264-5g
4-fluoro-3,3-dimethylindolin-2-one
866211-50-9 95%
5g
$2000 2023-09-07
abcr
AB542468-250 mg
4-Fluoro-3,3-dimethylindolin-2-one; .
866211-50-9
250MG
€623.80 2022-07-28
abcr
AB542468-250mg
4-Fluoro-3,3-dimethylindolin-2-one; .
866211-50-9
250mg
€630.70 2024-08-02
abcr
AB542468-1g
4-Fluoro-3,3-dimethylindolin-2-one; .
866211-50-9
1g
€1494.60 2024-08-02

4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane ;  rt; rt → -78 °C; 15 min, -78 °C
1.2 -78 °C; -78 °C → rt; 16 h, rt
Référence
Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)
Fensome, Andrew; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1861-1873

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  24 h, 50 psi, rt
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  1 h, reflux
2.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane ;  rt; rt → -78 °C; 15 min, -78 °C
2.2 -78 °C; -78 °C → rt; 16 h, rt
Référence
Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)
Fensome, Andrew; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1861-1873

Méthode de production 3

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 3 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt
2.3 Reagents: Water ;  rt
3.1 Reagents: Zinc Solvents: Acetic acid ;  2 d, 100 °C
Référence
Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor
Yoshikawa, Masato; et al, Bioorganic & Medicinal Chemistry, 2015, 23(22), 7138-7149

Méthode de production 4

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  24 h, 50 psi, rt
2.2 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  1 h, reflux
3.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane ;  rt; rt → -78 °C; 15 min, -78 °C
3.2 -78 °C; -78 °C → rt; 16 h, rt
Référence
Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)
Fensome, Andrew; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1861-1873

Méthode de production 5

Conditions de réaction
1.1 Reagents: Zinc Solvents: Acetic acid ;  2 d, 100 °C
Référence
Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor
Yoshikawa, Masato; et al, Bioorganic & Medicinal Chemistry, 2015, 23(22), 7138-7149

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Zinc Solvents: Acetic acid ;  2 d, 100 °C
Référence
Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor
Yoshikawa, Masato; et al, Bioorganic & Medicinal Chemistry, 2015, 23(22), 7138-7149

Méthode de production 7

Conditions de réaction
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  6 h, reflux
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 3 h, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt
3.3 Reagents: Water ;  rt
4.1 Reagents: Zinc Solvents: Acetic acid ;  2 d, 100 °C
Référence
Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor
Yoshikawa, Masato; et al, Bioorganic & Medicinal Chemistry, 2015, 23(22), 7138-7149

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  6 h, reflux
3.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 3 h, rt
4.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C; 0 °C → rt; overnight, rt
4.3 Reagents: Water ;  rt
5.1 Reagents: Zinc Solvents: Acetic acid ;  2 d, 100 °C
Référence
Design and synthesis of a novel 2-oxindole scaffold as a highly potent and brain-penetrant phosphodiesterase 10A inhibitor
Yoshikawa, Masato; et al, Bioorganic & Medicinal Chemistry, 2015, 23(22), 7138-7149

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 65 °C; 65 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  24 h, 50 psi, rt
3.2 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  1 h, reflux
4.1 Reagents: Butyllithium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane ;  rt; rt → -78 °C; 15 min, -78 °C
4.2 -78 °C; -78 °C → rt; 16 h, rt
Référence
Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)
Fensome, Andrew; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1861-1873

4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Raw materials

4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:866211-50-9)4-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one
A1183459
Pureté:99%
Quantité:1g
Prix ($):811.0